

Technical Support Center: Reverse DNA Synthesis

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Compound of Interest

Compound Name: 3'-DMTr-dA

Cat. No.: B12383870

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This guide provides troubleshooting advice for common issues encountered during reverse DNA synthesis (cDNA synthesis), a critical step for many molecular biology applications such as RT-qPCR and cDNA library construction.^{[1][2][3]}

Troubleshooting Guides & FAQs

Low or No cDNA Yield

Question: I am getting a very low concentration or no cDNA after my reverse transcription reaction. What are the possible causes and how can I fix this?

Answer:

Low or no cDNA yield is a frequent problem that can be attributed to several factors, ranging from the quality of the starting RNA to the reaction conditions.

Potential Causes and Solutions:

- **Poor Quality or Degraded RNA Template:** The integrity of your starting RNA is paramount for successful cDNA synthesis.^{[4][5]}

- Solution: Always assess the quality of your RNA before starting. You can do this by running it on a denaturing agarose gel to check for intact ribosomal RNA bands (28S and 18S for eukaryotes). A good quality RNA should have an A260/A280 ratio of ~2.0. To prevent degradation, use nuclease-free water and reagents, wear gloves, and use filter tips. It is also advisable to minimize freeze-thaw cycles of your RNA samples.
- Presence of Inhibitors: Contaminants from the RNA extraction process can inhibit the reverse transcriptase enzyme. Common inhibitors include salts (like guanidinium salts), phenol, ethanol, and EDTA.
 - Solution: Ensure your RNA purification protocol effectively removes these inhibitors. Ethanol precipitation with a 70% ethanol wash can help remove salts and other contaminants. If you suspect inhibitors are present, you can try diluting your RNA sample, which may dilute the inhibitors to a non-inhibitory concentration.
- Suboptimal Reaction Conditions: The efficiency of the reverse transcription reaction is sensitive to factors like temperature, time, and reagent concentrations.
 - Solution:
 - Temperature: RNA with significant secondary structure can cause the reverse transcriptase to stall or dissociate from the template. To overcome this, you can perform an initial denaturation step of the RNA and primers at 65-70°C for 5 minutes, followed by rapid cooling on ice before adding the rest of the reaction components. Using a thermostable reverse transcriptase allows for higher reaction temperatures, which can also help to resolve secondary structures.
 - Time: For long RNA transcripts, a short incubation time may not be sufficient for full-length cDNA synthesis. Check the manufacturer's recommendations for your reverse transcriptase and consider increasing the incubation time if necessary.
 - dNTP Concentration: High concentrations of dNTPs can be inhibitory. The final concentration should typically be around 0.5 mM.
- Incorrect Priming Strategy: The choice of primers for reverse transcription is critical and depends on the downstream application.

- Solution: There are three main types of primers:
 - Oligo(dT) primers: These are suitable for enriching for full-length copies of mRNA with poly(A) tails. However, they are not suitable for prokaryotic RNA or degraded RNA.
 - Random primers (e.g., random hexamers): These anneal to multiple points along the RNA template and are useful for transcribing the 5' ends of long genes, non-polyadenylated RNA, or degraded RNA.
 - Gene-specific primers: These are used when you are interested in a specific gene and can increase the specificity of the reaction.
 - A mix of oligo(dT) and random primers can sometimes provide the benefits of both.
- Inactive Reverse Transcriptase: The enzyme may have lost its activity due to improper storage or handling.
 - Solution: Always store the reverse transcriptase at the recommended temperature (usually -20°C) and avoid repeated freeze-thaw cycles. Do not store the enzyme at -70°C.

Genomic DNA Contamination

Question: My downstream PCR is showing a product in my no-reverse transcriptase (-RT) control. What does this mean and how can I prevent it?

Answer:

A product in your -RT control indicates the presence of contaminating genomic DNA (gDNA) in your RNA sample. The PCR primers are amplifying the target sequence from the gDNA instead of the cDNA.

Solutions:

- DNase Treatment: The most effective way to remove gDNA is to treat your RNA sample with DNase I before the reverse transcription reaction. It is crucial to completely remove or inactivate the DNase I after treatment, as any residual activity will degrade your newly synthesized single-stranded cDNA.

- **Primer Design:** Design PCR primers that span an exon-exon junction. This way, the primers will only amplify the spliced mRNA sequence (which will be a shorter product) and not the gDNA, which contains introns (resulting in a much larger or no product).
- **Careful RNA Extraction:** During RNA isolation, especially when using methods like acid phenol-chloroform extraction, be careful not to carry over any of the organic phase, which can contain gDNA.

RNA Degradation

Question: How can I prevent my RNA from degrading during the experimental process?

Answer:

RNA is highly susceptible to degradation by RNases, which are ubiquitous.

Best Practices to Prevent RNA Degradation:

- **Use RNase-free materials:** Use certified nuclease-free water, pipette tips with aerosol barriers, and dedicated labware for RNA work.
- **Decontaminate work surfaces:** Clean your bench and equipment with RNase decontamination solutions.
- **Wear gloves:** Always wear gloves to prevent contamination from RNases on your skin.
- **Proper storage:** Store RNA samples at -80°C . For long-term storage, precipitating the RNA in ethanol can provide better protection.
- **Include an RNase inhibitor:** Adding an RNase inhibitor to your reverse transcription reaction can help protect your RNA template.

Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
RNA Purity (A260/A280)	>1.8	A lower ratio may indicate protein contamination.
RNA Purity (A260/A230)	>2.0	A lower ratio may indicate salt or other chemical contamination.
dNTP Concentration (final)	0.5 - 1 mM	Higher concentrations can be inhibitory.
RNA Denaturation Temperature	65-70°C for 5 minutes	Helps to remove secondary structures in the RNA.
Reverse Transcription Temperature	37-55°C	Optimal temperature depends on the specific reverse transcriptase used. Higher temperatures can help with GC-rich templates.

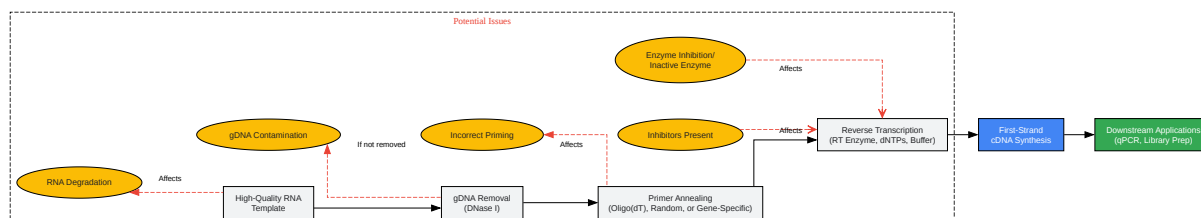
Experimental Protocol: Standard Reverse Transcription Reaction

This is a general protocol and may need to be optimized for your specific enzyme, primers, and RNA template.

- RNA Template Preparation:
 - Thaw your RNA sample on ice.
 - In a nuclease-free microcentrifuge tube, combine the following:
 - RNA template (e.g., 1 µg)
 - Primer(s) (e.g., 1 µL of oligo(dT) or random hexamers)
 - Nuclease-free water to a final volume of (for example) 10 µL.

- Denaturation and Annealing:
 - Gently mix the components.
 - Incubate the tube at 65°C for 5 minutes.
 - Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.
- Reverse Transcription Reaction Mix:
 - On ice, prepare a master mix containing the following components per reaction:
 - 5X Reaction Buffer (e.g., 4 µL)
 - 10 mM dNTP mix (e.g., 2 µL)
 - RNase Inhibitor (e.g., 1 µL)
 - Reverse Transcriptase (e.g., 1 µL)
- Reaction Assembly:
 - Add the reverse transcription reaction mix to the denatured RNA/primer tube.
 - Gently mix by pipetting up and down.
- Incubation:
 - Incubate the reaction at the recommended temperature for your reverse transcriptase (e.g., 42°C) for 60 minutes.
- Enzyme Inactivation:
 - Inactivate the reverse transcriptase by heating the reaction at 70°C for 15 minutes.
- Storage:
 - The resulting cDNA can be used immediately for downstream applications or stored at -20°C.

Visualizations



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Caption: Workflow of reverse DNA synthesis with potential points of failure.

Frequently Asked Questions (FAQs)

Q1: Can I use my cDNA directly in a PCR reaction?

Yes, the product of your reverse transcription reaction is single-stranded cDNA, which can be used as a template for PCR. Typically, you would use 1-2 μ L of the cDNA reaction in a standard PCR.

Q2: What is the difference between one-step and two-step RT-PCR?

In two-step RT-PCR, the reverse transcription and the PCR amplification are performed as two separate reactions. This allows for the analysis of multiple targets from the same RNA sample and provides more flexibility in optimizing each step. In one-step RT-PCR, both reactions are carried out in the same tube, which simplifies the workflow and reduces the risk of contamination.

Q3: My RNA has a high GC content. Are there any special considerations?

Yes, RNA with high GC content is more prone to forming stable secondary structures that can impede reverse transcription. To address this, use a reverse transcriptase that is active at higher temperatures (e.g., 50-55°C) and perform an initial denaturation step at a higher temperature (e.g., 70°C) to help melt these structures.

Q4: How should I quantify my cDNA?

Quantifying cDNA can be challenging because the reaction contains a mixture of single-stranded cDNA, RNA, and dNTPs. Standard spectrophotometric methods (like NanoDrop) will not accurately measure the cDNA concentration. The most common way to "quantify" the success of a reverse transcription reaction is to proceed with a downstream application like qPCR using a housekeeping gene to assess the relative amount of amplifiable template.

Q5: What are the key differences between oligo(dT) and random primers?

Oligo(dT) primers specifically anneal to the poly(A) tail of eukaryotic mRNAs, making them ideal for generating full-length cDNA copies of these transcripts. Random primers, such as random hexamers, bind non-specifically to various locations along all RNA molecules, making them suitable for transcribing RNA that lacks a poly(A) tail (like prokaryotic RNA), degraded RNA, or for ensuring representation of the 5' ends of long transcripts.

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